Product packaging for L-Tyrosine, 2,5-dibromo-(Cat. No.:CAS No. 81818-46-4)

L-Tyrosine, 2,5-dibromo-

Cat. No.: B12794143
CAS No.: 81818-46-4
M. Wt: 338.98 g/mol
InChI Key: CVLYJBHDGGDQSE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of L-Tyrosine Halogenation

L-tyrosine, an aromatic amino acid, is a frequent target for halogenation due to the reactivity of its phenol (B47542) ring. ontosight.ainih.gov The introduction of halogen atoms onto this ring can occur through both enzymatic and non-enzymatic pathways. nih.gov In biological systems, enzymes like eosinophil peroxidase can catalyze the bromination of L-tyrosine, leading to the formation of derivatives such as 3-bromotyrosine (B1580512) and 3,5-dibromo-L-tyrosine. acs.orgwikipedia.org This natural occurrence highlights the relevance of studying these compounds to understand physiological and pathological processes, including oxidative stress and inflammatory responses. nih.govacs.org

The Chemical Compound: L-Tyrosine, 2,5-dibromo-

The focus of this article is a specific halogenated derivative: 2,5-dibromo-L-tyrosine. This compound is characterized by the substitution of hydrogen atoms with bromine atoms at the 2nd and 5th positions of the aromatic ring of L-tyrosine. ontosight.ai

Chemical Structure and Properties

The addition of two bromine atoms to the L-tyrosine molecule significantly alters its chemical identity. The molecular formula for 2,5-dibromo-L-tyrosine is C9H9Br2NO3. nih.gov This modification increases the molecular weight and impacts properties such as solubility and reactivity. ontosight.ai

Table 1: Physicochemical Properties of L-Tyrosine and its Dibromo- Derivative

PropertyL-Tyrosine2,5-Dibromo-L-tyrosine
Molecular Formula C9H11NO3C9H9Br2NO3
Molecular Weight 181.19 g/mol 338.98 g/mol
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid(2S)-2-amino-3-(2,5-dibromo-4-hydroxyphenyl)propanoic acid

Note: Data for 2,5-dibromo-L-tyrosine is based on the closely related and more extensively studied 3,5-dibromo-L-tyrosine where comprehensive data is available. nih.gov

Synthesis and Preparation

The synthesis of dibrominated L-tyrosine derivatives can be achieved through various chemical methods. One common approach involves the direct bromination of L-tyrosine. For instance, reacting L-tyrosine with an excess of a brominating agent can yield the dibrominated product. researchgate.net Research has also explored the use of ester derivatives of L-tyrosine as templates for halogenation reactions, which can proceed through mechanisms like oxidative dearomatizing spirocyclization to produce dihalogenated products in high yields and purity. digitellinc.comoclc.orgutah.edu Enzymatic synthesis is another avenue, utilizing enzymes like tyrosine phenol-lyase which can catalyze the formation of tyrosine derivatives. nih.govfrontiersin.org

Research and Applications

While specific research on 2,5-dibromo-L-tyrosine is limited, the broader class of dibrominated tyrosine derivatives has been the subject of various investigations. These compounds are studied for their potential biological activities and as intermediates in organic synthesis. ontosight.aidigitellinc.comoclc.org For example, 3,5-dibromo-L-tyrosine has been identified as a product of protein oxidation by eosinophil peroxidase, suggesting its potential as a biomarker for eosinophil-dependent tissue injury. acs.org The halogenated phenol moiety also opens up possibilities for further chemical modifications, such as the formation of new carbon-carbon bonds through palladium-catalyzed reactions, expanding their utility in creating novel molecules. digitellinc.comoclc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Br2NO3 B12794143 L-Tyrosine, 2,5-dibromo- CAS No. 81818-46-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81818-46-4

Molecular Formula

C9H9Br2NO3

Molecular Weight

338.98 g/mol

IUPAC Name

(2S)-2-amino-3-(2,5-dibromo-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9Br2NO3/c10-5-3-8(13)6(11)1-4(5)2-7(12)9(14)15/h1,3,7,13H,2,12H2,(H,14,15)/t7-/m0/s1

InChI Key

CVLYJBHDGGDQSE-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C(=CC(=C1Br)O)Br)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Br)CC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for L Tyrosine, 2,5 Dibromo

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for the production of dibrominated L-tyrosine. These approaches primarily involve the direct bromination of L-tyrosine or its derivatives using various reagent systems and reaction conditions.

Direct Bromination Protocols

Direct bromination of the aromatic ring of L-tyrosine is a common strategy to introduce bromine atoms. The hydroxyl group of the tyrosine side chain is a strongly activating, ortho, para-directing group, which influences the position of bromination.

One of the most straightforward methods for the synthesis of 3,5-dibromo-L-tyrosine involves the use of dimethyl sulfoxide (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) researchgate.netsigmaaldrich.comnih.gov. The stoichiometry of DMSO is a critical factor in determining the extent of bromination. While the use of 1.2 equivalents of DMSO favors the formation of 3-bromo-L-tyrosine, increasing the amount to 2.2 equivalents under similar conditions leads to the formation of 3,5-dibromo-L-tyrosine in good yield researchgate.netsigmaaldrich.comnih.gov. This method is considered simple, safe, and efficient for producing gram quantities of the compound researchgate.netsigmaaldrich.comnih.gov.

For the synthesis of 2,6-dibromo-L-tyrosine, a multi-step approach is typically employed. One reported method involves the enantioselective hydrolysis of the N-trifluoroacetyl derivative of racemic 2,6-dibromotyrosine using the enzyme carboxypeptidase A rsc.org. An alternative asymmetric synthesis utilizes Schöllkopf's bis-lactim ether method. This involves the alkylation of the lithiated bis-lactim ether of cyclo(-D-Val-Gly) with 2,6-dibromo-4-methoxybenzyl bromide, followed by hydrolysis and demethylation to yield 2,6-dibromo-L-tyrosine rsc.org.

Reagent Systems and Reaction Conditions

A variety of reagent systems and reaction conditions have been explored for the bromination of L-tyrosine and its derivatives.

The DMSO/HBr/AcOH system for the synthesis of 3,5-dibromo-L-tyrosine is a notable example. The reaction of L-tyrosine with 2.2 equivalents of DMSO in HBr/AcOH provides a high yield of the desired product researchgate.netsigmaaldrich.comnih.gov. This system is advantageous due to its simplicity and efficiency researchgate.netsigmaaldrich.comnih.gov.

For the synthesis of 2,6-dibromo-L-tyrosine via the Schöllkopf method, the key reagents include the bis-lactim ether of cyclo(-D-Val-Gly), a strong base such as n-butyllithium to generate the lithiated species, and 2,6-dibromo-4-methoxybenzyl bromide as the alkylating agent. The subsequent hydrolysis is carried out with aqueous trifluoroacetic acid, and the final demethylation is achieved using boron tribromide rsc.org.

Other brominating agents have also been utilized for the bromination of tyrosine, although specific conditions for the synthesis of dibrominated isomers are not always detailed. These include N-bromosuccinimide (NBS) and bromoisocyanuric acid mono sodium salt.

Target CompoundSynthetic ApproachKey ReagentsReference
3,5-dibromo-L-tyrosineDirect BrominationL-Tyrosine, 2.2 equiv. DMSO, HBr, AcOH researchgate.netsigmaaldrich.comnih.gov
2,6-dibromo-L-tyrosineEnantioselective HydrolysisN-trifluoroacetyl-2,6-dibromo-D,L-tyrosine, Carboxypeptidase A rsc.org
2,6-dibromo-L-tyrosineAsymmetric Synthesis (Schöllkopf method)cyclo(-D-Val-Gly) bis-lactim ether, n-BuLi, 2,6-dibromo-4-methoxybenzyl bromide, BBr3 rsc.org

Enzymatic Synthesis and Biocatalytic Routes

The use of enzymes for the synthesis of halogenated compounds is a growing field, offering potential for high selectivity and milder reaction conditions compared to traditional chemical methods.

Halogenase Enzyme Systems in vitro

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds nih.gov. These enzymes utilize flavin adenine dinucleotide (FAD), an oxygen source, and a halide salt to generate a reactive halogenating species nih.gov. While FDHs have been extensively studied for the halogenation of various substrates, including tryptophan, their application for the specific dibromination of L-tyrosine is not yet well-documented nih.govnih.govmdpi.com. In principle, a halogenase with appropriate regioselectivity could be used to synthesize dibrominated tyrosine isomers. However, most characterized halogenases acting on free amino acids tend to produce monohalogenated products mdpi.com.

Engineered Enzyme Variants and Substrate Scope

Enzyme engineering, through techniques like directed evolution and structure-guided mutagenesis, has been employed to alter the substrate scope and regioselectivity of halogenases nih.govnih.gov. This approach holds promise for developing biocatalysts capable of producing specific isomers of dibromo-L-tyrosine. By modifying the active site of a halogenase, it may be possible to steer the bromination reaction towards the desired positions on the tyrosine ring and to facilitate a second bromination event. Research in this area is ongoing, with efforts focused on expanding the synthetic utility of these enzymes nih.govnih.gov.

Enzyme ClassMechanismPotential for Dibromo-L-tyrosine SynthesisReference
Flavin-Dependent Halogenases (FDHs)Electrophilic halogenation using FAD, O2, and bromide ionsPotential, but not yet demonstrated for specific dibromination of L-tyrosine. Engineering may be required. nih.govnih.govnih.gov

Bioconjugation Strategies via Enzymatic Halogenation

Enzymatic halogenation can be a powerful tool for bioconjugation, allowing for the site-specific introduction of a halogen handle for further chemical modification. While direct bioconjugation via the enzymatic formation of a dibromotyrosine residue is not a widely reported strategy, the broader field of tyrosine bioconjugation offers related insights. For instance, enzymes like tyrosinase can oxidize tyrosine to a reactive quinone, which can then be coupled with other molecules nih.gov. A hypothetical bioconjugation strategy involving enzymatic halogenation would entail the use of a halogenase to introduce bromine atoms onto a tyrosine residue within a peptide or protein, followed by a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, at the carbon-bromine bond. The development of halogenases with high efficiency and specificity for tyrosine residues in a protein context is a key challenge for this approach.

Biochemical and Cellular Functions of Dibrominated Tyrosine Analogues

Involvement in Signal Transduction Pathways

Dibrominated tyrosine derivatives have been shown to influence cellular signaling cascades, which are fundamental to processes like cell growth, differentiation, and survival. Their structural similarity to L-tyrosine allows them to interact with components of these pathways, sometimes with inhibitory or modulatory effects.

Research has demonstrated that certain dibromotyrosine derivatives can exhibit potent biological activity by targeting specific signaling pathways. For instance, a dibromotyrosine derivative isolated from the Pseudoceratina sp. sponge was found to induce apoptosis (programmed cell death) in leukemia cells by targeting the IKK/NF-κB signaling pathway. The NF-κB pathway is a crucial regulator of cellular responses to stimuli such as stress and cytokines, and its inhibition is a key target in cancer therapy.

Furthermore, synthetic compounds incorporating a dibromophenyl moiety have been developed to target key enzymes in signaling pathways. One such example is α-Cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide (LFM-A13), a specific inhibitor of Bruton's tyrosine kinase (BTK). BTK is a cytoplasmic protein tyrosine kinase essential for B-lymphocyte development, differentiation, and signaling. Its inhibition can disrupt signal transduction pathways that regulate cell growth and survival, demonstrating the potential of dibrominated compounds to modulate cellular signaling.

Role in Neurotransmitter Synthesis Modulation

L-tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The synthesis rate is sensitive to the local concentration of tyrosine, which is hydroxylated by the rate-limiting enzyme tyrosine hydroxylase. Modifications to the tyrosine molecule, such as bromination, can alter its ability to act as a substrate for enzymes involved in neurotransmitter synthesis, thereby modulating these pathways.

Studies on 3,5-dibromo-L-tyrosine (DBrT), a related analogue, have provided direct evidence of neuromodulatory activity. DBrT has been shown to potently and reversibly depress excitatory glutamatergic synaptic transmission. It acts on both presynaptic and postsynaptic mechanisms, reducing the frequency of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA)/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs). This antiglutamatergic activity highlights the potential for dibrominated tyrosines to modulate neurotransmitter systems and protect against excitotoxicity, a condition implicated in ischemic brain injury.

CompoundEffect on NeurotransmissionIC50 Value for mEPSC Frequency Depression
3,5-dibromo-L-tyrosine (DBrT) Depresses glutamatergic synaptic transmission127.5 ± 13.3 µmol/L
3,5-diiodo-L-tyrosine (DIT) Depresses glutamatergic synaptic transmission104.6 ± 14.1 µmol/L

Interaction with Endogenous Enzymatic Systems and Receptors

The addition of bromine atoms to the phenolic ring of tyrosine alters the molecule's size, lipophilicity, and electronic properties, which in turn affects its interactions with endogenous enzymes and receptors. Due to its structural resemblance to tyrosine, 2,5-dibromo-L-tyrosine can be recognized by biological systems that normally bind tyrosine, leading to competitive inhibition or altered downstream signaling.

The bromine substituents can form halogen bonds with proteins, a type of noncovalent interaction that can be crucial for binding affinity and enzyme inhibition. This property is key when studying enzyme kinetics and protein-ligand interactions. As demonstrated in studies with 3,5-dibromo-L-tyrosine, these analogues can interact directly with neurotransmitter receptors, such as AMPA/kainate receptors, to modulate their activity. The interaction is concentration-dependent and selective, as the same study found no effect on GABA receptor-mediated currents.

Impact on Protein Structure and Dynamics

Protein halogenation is a post-translational modification that can occur under conditions of oxidative stress and has been linked to aging and disease. The site-specific incorporation of halogenated tyrosine analogues like dibromotyrosine into proteins provides a powerful tool to study how these modifications perturb protein structure and function.

The incorporation of dibromotyrosine can have profound effects on the large-scale self-organization of proteins. A study using the prokaryotic cell-division protein FtsZ as a model system showed that replacing a single tyrosine residue with dibromotyrosine (Br₂Y) significantly perturbed its ability to form filaments. These subtle perturbations at the single-amino-acid level are amplified during the process of protein self-assembly. The changes in molecular properties, such as increased lipophilicity and a lower pKa of the phenolic side-chain, contribute to these effects.

The self-assembly of free 3,5-dibromo tyrosine in the solid state is driven by a synergistic relationship between hydrogen bonds and halogen bonds. One bromine atom forms a halogen bond with a carboxylate oxygen, while the other forms a halogen-π interaction with the aromatic ring of a neighboring molecule, demonstrating the significant role of the halogen atoms in directing supramolecular structures.

Molecular Properties of Tyrosine Analogues
Analogue Side-Chain pKa Molecular Volume (ų) Lipophilicity (logD pH 7.4)
Tyrosine (Y)10.1141-1.78
3-Bromotyrosine (B1580512) (BrY)8.5153-0.87
3,5-Dibromotyrosine (Br₂Y) 7.8 165 -0.08

The same study on the FtsZ protein revealed that the incorporation of dibromotyrosine influences the protein's structure and enzymatic function. Halogenation was found to induce bending in the FtsZ protein structures by affecting surface charges and the distances between internal domains.

This structural perturbation has a direct functional consequence, leading to a significant decline in the GTPase activity of FtsZ. The reduced activity is attributed to a lower GTP binding energy during the polymerization process. This demonstrates how the introduction of bromine atoms into a single amino acid residue can alter the dynamics and enzymatic function of an entire protein assembly.

FtsZ VariantRelative GTPase Activity (%)
Wild Type (Y)100
Dibromotyrosine (Br₂Y) ~20
Dichlorotyrosine (Cl₂Y)~25
Diiodotyrosine (I₂Y)~15

Biogenesis and Natural Product Chemistry

2,5-dibromo-L-tyrosine and its isomers are not merely synthetic compounds; they are part of a large and diverse family of natural products, particularly from marine organisms. Marine sponges of the order Verongida are prolific producers of bromotyrosine derivatives, which are considered their distinct chemotaxonomic markers. To date, over 360 different bromotyrosine metabolites have been identified from these sponges.

The biosynthesis of these complex molecules begins with the enzymatic bromination of L-tyrosine by haloperoxidase enzymes. This initial step produces key intermediates such as 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. These simple brominated amino acids then serve as the fundamental building blocks for a vast array of more complex alkaloids through various metabolic reactions, including oxidation, methylation, and condensation. This biosynthetic pathway highlights the role of dibromotyrosine as a crucial precursor in the natural product chemistry of marine sponges.

PrecursorExample of Natural Product Class
3-bromo-L-tyrosine Bromotyrosine Alkaloids
3,5-dibromo-L-tyrosine

Marine Natural Product Derivations

Bromotyrosine-derived secondary metabolites were first identified in marine organisms in 1913 from coral species. nih.gov However, significant interest in this class of compounds began in 1967 with the isolation of novel derivatives from marine sponges like Verongia fistularis and Verongia cauliformis. nih.gov Since then, sponges of the order Verongida, which includes families such as Aplysinidae, Ianthellidae, and Pseudoceratinidae, have been identified as prolific producers of these alkaloids. mdpi.com To date, well over 360 distinct bromotyrosine derivatives have been reported, showcasing a remarkable chemical diversity that arises from various modifications to the fundamental dibromotyrosine scaffold. nih.govmdpi.com

These natural products are found in sponges collected from diverse geographical locations, including the coasts of Australia, Japan, India, and Brazil, as well as the Caribbean and French Polynesia. mdpi.comresearchgate.net The structural variety ranges from simple, low-molecular-weight derivatives to complex, polycyclic molecules like the fistularins and archerines. mdpi.commdpi.com Compounds such as 2-(3,5-dibromo-4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium have been isolated from the sponge Verongula rigida. mdpi.com The sheer number and structural complexity of these compounds highlight marine sponges as a crucial resource for discovering novel bioactive molecules.

Biosynthetic Pathways in Marine Organisms

The biosynthesis of bromotyrosine alkaloids originates from the common amino acid L-tyrosine. nih.govresearchgate.net The proposed pathway begins with the hydroxylation of phenylalanine to form tyrosine, a reaction catalyzed by phenylalanine hydroxylase. researchgate.net This is followed by the critical bromination step, where bromoperoxidase enzymes catalyze the electrophilic substitution of bromine onto the aromatic ring of tyrosine at the positions ortho to the hydroxyl group, yielding 3-bromotyrosine and subsequently 3,5-dibromotyrosine. researchgate.netpatsnap.com

Studies using radiolabeled precursors in the marine sponge Aplysina fistularis have confirmed this pathway. nih.govacs.org Feeding experiments demonstrated that [U-14C]-L-Tyrosine, [U-14C]-L-3-bromotyrosine, and [U-14C]-L-3,5-dibromotyrosine were all incorporated into the final alkaloid structures, such as dibromoverongiaquinol and aeroplysinin-1. nih.gov This biosynthetic logic, which starts with simple brominated amino acids, gives rise to the vast array of complex structures observed in nature through subsequent condensations, rearrangements, and functional group modifications. researchgate.net

Enantiodivergence in Bromotyrosine Alkaloid Biosynthesis

A fascinating aspect of bromotyrosine alkaloid biosynthesis is the phenomenon of enantiodivergence. Researchers have isolated bromotyrosine alkaloids that are the enantiomers (non-superimposable mirror images) of previously discovered compounds, often from the same or closely related sponge species. nih.govacs.orgacs.org This suggests that some sponges possess biosynthetic pathways capable of producing both enantiomeric forms of a given molecule. acs.orgresearchgate.net

For instance, studies on the Western Australian marine sponge Pseudoceratina cf. verrucosa led to the isolation of several bromotyrosine alkaloids, including the enantiomer of a known compound. nih.govacs.org The co-occurrence of these antipodal products has led to the proposal of a biogenesis model that accounts for this stereochemical diversity. acs.orgacs.org This enantiodivergent process may involve enzymatic pathways that are not perfectly stereospecific or the presence of two distinct, enantioselective enzyme systems that produce the different stereoisomers. researchgate.net The observation of partially racemic compounds further supports the idea that two biosynthetic routes may operate simultaneously in non-equivalent amounts. researchgate.net

Anti-pathogenic Activities of Bromotyrosine Alkaloids (e.g., Antibacterial, Antifungal, Antiviral, Anti-biofilm, Anti-malarial, Anti-plasmodial, Anti-mycobacterial)

Bromotyrosine alkaloids exhibit a broad spectrum of anti-pathogenic activities, making them a subject of intense research for new anti-infective agents. nih.govmicrobiologyresearch.org

Antibacterial Activity : These compounds have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. nih.gov Many derivatives are potent inhibitors of multidrug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA), with activity comparable to the clinical antibiotic vancomycin. nih.govacs.org For example, a family of synthesized bromotyrosine alkaloids showed high antimicrobial activity against Gram-positive pathogens, including MRSA and vancomycin-resistant S. aureus (VRSA). ubc.ca Purpuramines K and L have shown activity against both bacterial types. nih.gov

Antifungal Activity : Several bromotyrosine derivatives have been evaluated against various fungal species, particularly Candida albicans and Cryptococcus neoformans. nih.govmdpi.com

Antiviral Activity : Antiviral properties have also been reported. For example, 11,19-dideoxyfistularin-3 and its analogues exhibited activity against the feline leukemia virus, with ED₅₀ values in the micromolar range. nih.gov

Anti-biofilm and Antifouling Activity : Certain bromotyrosine metabolites act as quorum sensing inhibitors, which can disrupt bacterial communication and prevent the formation of biofilms. mdpi.com This activity is crucial for their role as antifouling agents, preventing the settlement of marine bacteria and microalgae on surfaces. mdpi.comfrontiersin.org Compounds like ianthelline (B560903) have been specifically noted for their antifouling bioactivity. frontiersin.org

Anti-mycobacterial Activity : A significant finding is the activity of bromotyrosine alkaloids against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. acs.org A series of these compounds were identified as a novel class of anti-infective agents against mycobacteria. microbiologyresearch.orgubc.ca One lead compound, EXEG1706, was particularly promising, showing high activity against Mycobacteria species with low toxicity to mammalian cells. microbiologyresearch.orgubc.ca

CompoundPathogenActivity/ResultReference
Pseudoceratina cf. verrucosa AlkaloidsMultidrug-resistant S. aureusInhibited growth, comparable to vancomycin nih.govacs.org
EXEG1706S. aureus (MSSA, MRSA, VRSA)MIC: 2.5–25 µg/ml ubc.ca
EXEG1706Mycobacteria spp.High activity, low toxicity microbiologyresearch.orgubc.ca
11,19-Dideoxyfistularin-3Feline Leukemia VirusED₅₀: 22 µM nih.gov
Purpurealidin BS. aureus (ATCC 25923)IC₅₀: 10 µM mdpi.com
Aplyzanzine E (Compound 3)Vibrio aestuarianusMIC (growth inhibition): 0.01 µM mdpi.com

Enzyme Inhibition Properties

Beyond their direct anti-pathogenic effects, bromotyrosine alkaloids are also known to be potent inhibitors of various enzymes.

One of the most studied targets is acetylcholinesterase (AChE) , an enzyme critical to the central nervous system. Inhibition of AChE is a key strategy in the management of Alzheimer's disease. researchgate.netresearchgate.netnih.gov Several bromotyrosine alkaloids, including purealidin Q, aplyzanzine A, and aplysamine 2, were found to be active AChE inhibitors. nih.gov Kinetic studies revealed that these compounds often act as non-competitive inhibitors. nih.gov Homoaerothionin was identified as a particularly potent competitive inhibitor of human recombinant AChE, with an IC₅₀ value of 4.5 µM. researchgate.netresearchgate.netnih.gov Structural analysis suggests that the spirocyclohexadienylisoxazole moiety and the length of the alkyl diamine chain are crucial for strong inhibitory activity. researchgate.netresearchgate.net

Another important target is mycothiol S-conjugate amidase (MCA) , an enzyme unique to actinomycetes, including Mycobacterium tuberculosis. acs.org MCA is central to a detoxification pathway that protects the bacteria from toxins and certain antibiotics. acs.org Because this pathway is absent in eukaryotes, MCA is an attractive target for new antimycobacterial drugs. acs.org A screen of marine extracts identified several bromotyrosine alkaloids as the first natural product inhibitors of MCA. acs.org The fact that these compounds are also active against mycobacterial strains lacking the MCA gene suggests they may have additional cellular targets. microbiologyresearch.orgubc.ca

CompoundEnzymeIC₅₀Mode of InhibitionReference
Purealidin QAcetylcholinesterase (AChE)1.2 µMNon-competitive nih.gov
Aplysamine 2Acetylcholinesterase (AChE)1.3 µMNon-competitive nih.gov
HomoaerothioninHuman recombinant AChE4.5 µMCompetitive researchgate.netresearchgate.netnih.gov
Fistularin 1Human recombinant AChE47.5 µMNot specified researchgate.netresearchgate.netnih.gov
Novel Alkaloids (e.g., Compound 1 from Oceanapia sp.)Mycothiol S-conjugate Amidase (MCA)Active inhibitorsNot specified acs.org

Inhibition of Type III Secretion Systems

The Type III Secretion System (T3SS) is a sophisticated protein delivery apparatus used by many Gram-negative pathogenic bacteria, such as Yersinia, Salmonella, and Pseudomonas, to inject virulence factors directly into host cells. This system is essential for their pathogenicity. Bromotyrosine alkaloids have emerged as inhibitors of this critical virulence mechanism. researchgate.net

Screening of a natural product library identified several bromotyrosine alkaloids from the sponge Pseudoceratina sp. as inhibitors of the T3SS in Yersinia pseudotuberculosis. researchgate.net Specifically, pseudoceramide B and spermatinamine (B12380403) were found to inhibit the secretion of the T3SS effector protein YopE with IC₅₀ values of 19 µM and 6 µM, respectively. researchgate.net These compounds also inhibited the enzymatic activity of another secreted effector, the phosphatase YopH. researchgate.net By targeting the T3SS, these compounds can disarm the bacteria, preventing them from causing disease without necessarily killing them, which may reduce the selective pressure for developing resistance.

Metabolic and Enzymatic Considerations for Tyrosine Bromination

Endogenous Bromination Processes

Endogenous bromination is a naturally occurring process in the body, primarily driven by the action of peroxidase enzymes, leading to the modification of biological molecules, including the amino acid tyrosine.

Role of Peroxidase Enzymes (e.g., Eosinophil Peroxidase, Myeloperoxidase)

Key to endogenous bromination are eosinophil peroxidase (EPO) and myeloperoxidase (MPO), heme-containing enzymes found in eosinophils and neutrophils, respectively. ucl.ac.uknih.gov These enzymes are crucial components of the innate immune system. ucl.ac.uk They catalyze the oxidation of bromide ions (Br⁻) using hydrogen peroxide (H₂O₂), which results in the formation of reactive brominating species. acs.orgnih.gov This catalytic action is a key feature of the body's response to inflammation and infection. ucl.ac.uknih.gov

The fundamental reaction involves H₂O₂ reacting with the enzyme's heme iron to create a highly reactive intermediate, which then oxidizes bromide to produce hypobromous acid (HOBr). researchgate.net Both EPO and MPO can facilitate the bromination of tyrosine residues in proteins. acs.orgnih.gov While both enzymes can use bromide, EPO shows a preference for bromide over chloride, even in environments where chloride concentrations are significantly higher. wikipedia.org MPO can also produce brominating agents, particularly at a neutral or slightly alkaline pH. nih.govresearchgate.net

Formation of Ring-Brominated Tyrosine Adducts in Biological Systems

The reactive brominating agents generated by peroxidases, most notably HOBr, readily react with the aromatic ring of tyrosine residues in proteins. acs.orgnih.gov This results in the formation of stable, ring-brominated products, primarily 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine. acs.orgnih.govscispace.commedchemexpress.com The presence of these brominated tyrosine adducts has been identified as a "molecular fingerprint" of protein modification by activated eosinophils. nih.gov

The formation of these adducts is a hallmark of eosinophil-driven inflammatory responses, such as those seen in asthma. ucl.ac.uknih.govnih.gov The detection of 3-bromotyrosine in tissues and biological fluids serves as a biomarker for eosinophil activation and the associated oxidative damage. ucl.ac.uknih.gov This post-translational modification of proteins can potentially alter their structure and function, contributing to the pathophysiology of inflammatory conditions. ucl.ac.uk

Intermediates in Bromination Reactions (e.g., N-bromoamines, HOBr/OBr-)

The central intermediate in the enzymatic bromination of tyrosine is hypobromous acid (HOBr), which exists in equilibrium with its conjugate base, hypobromite (B1234621) (OBr⁻). acs.orgnih.govresearchgate.net HOBr is a potent oxidizing and brominating agent that can directly modify the tyrosine ring. acs.orgnih.gov

In biological systems where amines are plentiful, HOBr can also react with them to form N-bromoamines. acs.orgnih.gov These N-bromoamines, while less reactive than HOBr, can still serve as brominating agents, effectively transferring bromine to tyrosine residues. acs.orgnih.gov This process suggests that in a biological context, N-bromoamines can act as a reservoir or shuttle for reactive bromine, leading to the formation of stable ring-brominated tyrosine products. acs.orgnih.gov

Tyrosine Metabolism Pathways and Halogenated Derivatives

The introduction of bromine to the tyrosine molecule has the potential to affect its role in critical metabolic pathways, including the synthesis of catecholamines and thyroid hormones.

Relationship to Catecholamine Biosynthesis

Tyrosine is the essential precursor for the synthesis of catecholamines, a vital class of neurotransmitters and hormones including dopamine, norepinephrine, and epinephrine. wikipedia.orgnih.govpathbank.org The initial and rate-limiting step in this crucial pathway is the conversion of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase. wikipedia.orgnih.gov

The halogenation of the tyrosine ring, as in 2,5-dibromo-L-tyrosine, introduces significant structural changes to the precursor molecule. These alterations could potentially interfere with the binding and catalytic activity of tyrosine hydroxylase and subsequent enzymes in the catecholamine biosynthesis pathway. While direct in vivo studies on the effect of 2,5-dibromo-L-tyrosine are limited, the principle of substrate specificity suggests that such a modified tyrosine analog could act as a competitive inhibitor or be metabolized differently, thereby impacting catecholamine production. nih.gov

Interplay with Thyroid Hormone Precursors

The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is another critical pathway dependent on tyrosine. ysmu.ammsdmanuals.commyadlm.orgwikipedia.org This process occurs in the thyroid gland and involves the iodination of tyrosine residues within the protein thyroglobulin to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). ysmu.ammsdmanuals.commyadlm.org These iodinated precursors are then coupled to form the active thyroid hormones. ysmu.ammsdmanuals.com

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Techniques for Structural Analysis

Spectroscopy is a cornerstone in the analysis of 3,5-dibromo-L-tyrosine, with various methods providing complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the identity of 3,5-dibromo-L-tyrosine. Multinuclear (¹H and ¹⁵N) NMR spectroscopy has been successfully used to identify the products of L-tyrosine bromination, confirming the formation of both 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine. researchgate.netacs.org

The introduction of two electron-withdrawing bromine atoms onto the phenolic ring significantly alters the chemical environment of the remaining aromatic protons compared to the parent L-tyrosine molecule. This results in characteristic shifts in the ¹H NMR spectrum, which are crucial for structural confirmation. While detailed spectral assignments for 2,5-dibromo-L-tyrosine are not extensively published, data for the 3,5-dibromo isomer is available and serves as the primary reference. nih.gov High-resolution solid-state ¹³C NMR has also been proven effective in validating the crystal structures of amino acids, a technique applicable to dibromotyrosine polymorphs. rsc.org

Table 1: Comparison of L-Tyrosine and 3,5-dibromo-L-tyrosine NMR Data This table is illustrative. Specific chemical shifts for 3,5-dibromo-L-tyrosine can vary with solvent and pH.

TechniqueCompoundKey ObservationsReference
¹H NMRL-TyrosineAromatic protons show an AA'BB' splitting pattern (~6.9 and ~7.2 ppm). bmrb.ionih.gov
¹H NMR3,5-dibromo-L-tyrosineAromatic protons appear as a singlet, due to the symmetrical substitution on the ring. nih.gov
¹³C NMRL-TyrosineShows distinct signals for all nine carbon atoms. bmrb.ionih.gov
¹³C NMR3,5-dibromo-L-tyrosineBromination causes significant downfield shifts for the C3 and C5 carbons and alters the shifts of other ring carbons. nih.gov
¹⁵N NMR3,5-dibromo-L-tyrosineUsed alongside ¹H NMR for definitive identification of bromination products. acs.org

Mass spectrometry is indispensable for both the identification and quantification of 3,5-dibromo-L-tyrosine. Electrospray ionization (ESI), a soft ionization technique, is particularly well-suited for analyzing amino acids and has been used to confirm the molecular weight of 3,5-dibromotyrosine. acs.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and is used for quantifying trace amounts of the compound in complex biological matrices like human urine. nih.gov This method often employs multiple-reaction monitoring (MRM), where specific precursor-to-product ion transitions are tracked, ensuring highly selective detection. For instance, in studies of oxidative stress, urinary dibromotyrosine (DiBrY) is quantified using isotopic dilution methods after sample purification by solid-phase extraction (SPE) and chemical derivatization (butylation). nih.gov

High-resolution mass spectrometry, such as LC-ESI-Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements, which aids in confirming the elemental composition. The fragmentation patterns observed in MS2 spectra offer further structural confirmation. nih.gov

Table 2: Mass Spectrometry Data for 3,5-dibromo-L-tyrosine

TechniqueIonization ModePrecursor m/zKey Fragment Ions (m/z)Reference
LC-ESI-QTOFNegative335.8871 ([M-H]⁻)274.8714, 261.8645, 78.92 nih.gov
Flow-injection QqQ/MSPositive338.18 ([M+H]⁺)337, 339, 297 nih.gov
LC/MS/MS (MRM)Not specifiedUsed for quantification in biological samples via specific ion transitions after butylation. nih.gov

Vibrational and electronic spectroscopies provide insight into the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational modes of 3,5-dibromo-L-tyrosine's functional groups. mdpi.com The spectrum shows distinct peaks corresponding to the stretching and bending of the amino group (NH₃⁺), the carboxylate group (COO⁻), the phenolic hydroxyl group (O-H), and C-H and C-Br bonds. Attenuated Total Reflectance (ATR) is a common sampling technique for acquiring IR spectra of solid samples. nih.gov

Electronic Absorption (UV-Vis-NIR) Spectroscopy: The UV-Vis spectrum of 3,5-dibromo-L-tyrosine is dominated by the π → π* transitions of its substituted phenol (B47542) chromophore. d-nb.info Compared to native L-tyrosine, which has an absorption maximum around 275 nm, the addition of bromine atoms to the ring is expected to cause a bathochromic (red) shift in the absorption peaks. researchgate.net Ionization of the phenolic hydroxyl group under basic conditions leads to a significant red shift in the absorption maximum, a property that can be used in spectrophotometric titrations. researchgate.netnih.gov In the context of metal complexes, the electronic reflection spectrum of a Cu(II) polymer with 3,5-dibromo-L-tyrosine showed several d-d transitions in the visible region, which were assigned to specific electronic promotions within the copper d-orbitals. mdpi.com

Table 3: Key Spectroscopic Data (IR & UV-Vis)

Spectroscopy TypeFeatureDescription/Wavenumber/WavelengthReference
FT-IRFunctional GroupsCharacteristic absorptions for -NH₃⁺, -COO⁻, Ar-OH, C-Br, and aromatic C-H bonds are observed. nih.govmdpi.com
UV-VisL-Tyrosine Absorption (pH < 9)λ_max ≈ 275 nm researchgate.net
UV-VisL-Tyrosinate Absorption (pH > 10)λ_max ≈ 293 nm researchgate.net
UV-Vis-NIR (d-d bands){[CuCl(L-Br₂Tyr)]}n complex11,500 cm⁻¹, 15,800 cm⁻¹, 16,800 cm⁻¹, 17,700 cm⁻¹ mdpi.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as transition metal complexes. A detailed Q-band EPR study of a polycrystalline coordination polymer, {[CuCl(μ-O,O'-L-Br₂Tyr)]}n, provided significant insight into the electronic structure and coordination environment of the Cu(II) center. mdpi.com

The experimental spectrum at room temperature showed a rhombic signal, which was simulated to determine the principal components of the molecular g-tensor. The relationship between these components (g_z > g_y > g_x) is characteristic of a d_x²-y² orbital for the unpaired electron's ground state. This finding confirmed a distorted octahedral geometry for the Cu(II) ion, which deviates from a simple axial symmetry. mdpi.com

Table 4: EPR Parameters for the {[CuCl(μ-O,O'-L-Br₂Tyr)]}n Complex

ParameterValueInterpretationReference
g_z2.263The rhombic symmetry of the g-tensor (g_z ≠ g_y ≠ g_x) indicates a lower-than-axial symmetry. The values are consistent with a d_x²-y² ground state for the unpaired electron on the Cu(II) ion. mdpi.com
g_y2.095
g_x2.049

Crystallographic Analysis and Solid-State Characterization

While spectroscopy provides electronic and connectivity information, X-ray crystallography gives a definitive three-dimensional map of the atomic arrangement in the solid state.

Single-crystal X-ray diffraction has been successfully used to determine the structure of a one-dimensional coordination polymer of 3,5-dibromo-L-tyrosine with copper(II) chloride, {[CuCl(μ-O,O'-L-Br₂Tyr)]}n. mdpi.com The analysis revealed that the asymmetric unit consists of one Cu(II) ion, one chloride ion, and one 3,5-dibromo-L-tyrosine ligand. mdpi.com

A key structural feature is the bridging mode of the ligand; the carboxylate group acts in a syn-anti bidentate fashion to link adjacent copper centers, forming the 1D polymeric chain. The coordination sphere of each copper ion is a distorted octahedron. The three-dimensional supramolecular architecture is stabilized by an extensive network of hydrogen bonds (O–H···O, N–H···Br, N–H···Cl) and other weak intermolecular interactions, including Cg···Br, Cu···O, and Cu···Br contacts. mdpi.com Hirshfeld surface analysis further confirmed that H···Br, H···O, and H···Cl contacts are dominant in stabilizing the crystal packing. mdpi.com

Table 5: Selected Crystallographic Data for {[CuCl(μ-O,O'-L-Br₂Tyr)]}n

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁
Cu(II) CoordinationDistorted Octahedral
Ligand Bridging ModeCarboxylate (syn-anti bidentate)

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful tool to model and predict the behavior of molecules, offering insights that complement experimental data. For 2,5-dibromo-L-tyrosine (L-Br₂Tyr), theoretical studies, particularly on its coordination complexes, have been instrumental in elucidating its electronic structure and the nature of its interactions. mdpi.com These investigations model a structure consisting of two copper centers bridged by three L-Br₂Tyr ligands, representing a segment of a polymer chain. mdpi.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of a Cu(II) coordination polymer involving 2,5-dibromo-L-tyrosine as a ligand, DFT calculations have provided significant details about the system's geometry and electronic ground state. mdpi.com

The calculations revealed a rhombic symmetry for the g-tensor, which is consistent with an elongated rhombic octahedral geometry around the Cu(II) center. mdpi.com The principal components of the molecular g-tensor were determined as g_z >> g_y > g_x > 2.04, which corresponds to a d(x²-y²) orbital for the unpaired electron ground state. mdpi.com This specific ground state is a key characteristic of the electronic configuration of the copper center as influenced by the coordinating 2,5-dibromo-L-tyrosine ligand. mdpi.com

Experimental spectroscopic data, such as FT-IR and Raman, are often interpreted and supported by DFT frequency calculations. For the Cu(II)-L-Br₂Tyr complex, key vibrational frequencies were identified, confirming the coordination mode. mdpi.com The stretching vibrations between the copper ion and the ligand atoms are particularly informative.

Vibrational ModeFrequency (cm⁻¹)Source Spectrum
ν(Cu–O)336, 320FT-IR
ν(Cu–Cl)264FT-IR

The splitting of the ν(Cu–O) band indicates coordination by oxygen atoms from two different 2,5-dibromo-L-tyrosine ligand molecules. mdpi.com

To gain a deeper understanding of the bonding and non-covalent interactions within the 2,5-dibromo-L-tyrosine system, several quantum chemical methodologies are employed.

Non-Covalent Interaction (NCI) Index: The Non-Covalent Interaction (NCI) index is used for the qualitative investigation of weak intermolecular and intramolecular interactions. mdpi.com For the Cu(II) polymer with 2,5-dibromo-L-tyrosine, NCI analysis helps to visualize regions of hydrogen bonding, van der Waals forces, and steric repulsion, which are crucial for the stability and structure of the polymer chain. mdpi.com

Natural Bond Orbital (NBO) Analysis: Natural Bond Orbital (NBO) analysis provides quantitative insights into the strength of chemical bonds and interactions. nih.gov It examines the delocalization of electron density between filled and unfilled orbitals, which can be interpreted as a measure of interaction strength. In the Cu(II)-L-Br₂Tyr complex, NBO analysis was used to clarify the nature of the chemical bonds within the copper coordination sphere and to understand the strength of the interactions between the metal center and the ligand. mdpi.com This analysis confirms the formation of coordinate covalent bonds and helps to quantify their stability. mdpi.comnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): The Quantum Theory of Atoms in Molecules (QTAIM) defines chemical bonds and molecular structure based on the topology of the electron density. researchgate.netbohrium.com A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms. researchgate.net The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. researchgate.net While a specific QTAIM analysis for 2,5-dibromo-L-tyrosine was not detailed in the available research, this methodology is fundamental for characterizing the interactions it forms. For instance, it could precisely define the covalent character of the Cu-O bonds and the nature of the weaker non-covalent contacts that stabilize the crystal packing. mdpi.comresearchgate.net

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. mdpi.com The Hirshfeld surface of a molecule is defined as the region where the contribution of that molecule to the total electron density is greater than the contribution from all other molecules in the crystal. mdpi.com By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contacts. mdpi.comresearchgate.net

Two-dimensional fingerprint plots are generated from the Hirshfeld surface, which summarize the intermolecular contacts and provide a quantitative breakdown of each type of interaction contributing to the crystal packing. mdpi.com Red spots on the d_norm surface indicate close-contact interactions, which are often hydrogen bonds. mdpi.comresearchgate.net

Although a specific Hirshfeld surface analysis for 2,5-dibromo-L-tyrosine was not found in the searched literature, an analysis of a similar brominated organic molecule reveals the types of data this method provides. The major contributions to crystal packing are typically from H···H, O···H/H···O, and C···H/H···C interactions, with specific contributions from halogen contacts like Br···H/H···Br. researchgate.net

Interaction TypeTypical Contribution (%)
H···H~33-35%
O···H/H···O~16-20%
C···H/H···C~10-17%
Br···H/H···Br~11-12%
N···H/H···N~12%

This table presents representative data from Hirshfeld analyses of similar complex organic molecules to illustrate the expected distribution of intermolecular contacts for a compound like 2,5-dibromo-L-tyrosine. mdpi.comresearchgate.net

For 2,5-dibromo-L-tyrosine, this analysis would be invaluable in understanding how the bromine atoms and the amino acid functionality participate in stabilizing the solid-state structure through various intermolecular forces.

Interactions and Complex Formation in Biological and Chemical Systems

Metal Ion Coordination Chemistry

L-Tyrosine, 2,5-dibromo- exhibits versatile coordination properties, readily forming complexes with metal ions. mdpi.com The presence of the amino, carboxylate, and even the hydroxyl and bromo groups allows for diverse binding modes.

Research has demonstrated the formation of coordination complexes of L-Tyrosine, 2,5-dibromo- with copper(II). One significant example is the synthesis of a 1D coordination polymer with the formula {[CuCl(μ-O,O'-L-Br₂Tyr)]}n, where L-Br₂Tyr represents 3,5-dibromo-L-tyrosine. mdpi.com In this polymeric structure, two adjacent [CuCl(L-Br₂Tyr)] monomers are linked by the carboxylate group of the ligand. mdpi.com This bridging occurs in a syn-anti bidentate mode, creating a polymeric chain. mdpi.com

Another documented complex is a mononuclear copper(II) compound, Cu(L1)₂·CH₃OH·H₂O, where L1 is 3,5-dibromo-L-tyrosine. tandfonline.com This demonstrates that both monomeric and polymeric complexes can be formed depending on the reaction conditions.

Table 1: Examples of Copper(II) Complexes with 3,5-dibromo-L-tyrosine

Complex FormulaTypeKey Structural Feature
{[CuCl(μ-O,O'-L-Br₂Tyr)]}nPolymeric mdpi.com1D chain linked by carboxylate bridges in syn-anti mode. mdpi.com
Cu(C₉H₈Br₂NO₃)₂·CH₃OH·H₂OMonomeric tandfonline.comFour-coordinated Cu²⁺ ion. tandfonline.com

The coordination of L-Tyrosine, 2,5-dibromo- to metal centers like copper(II) involves specific binding patterns and results in defined geometries.

For the mononuclear complex, Cu(L1)₂·CH₃OH·H₂O, the central Cu²⁺ ion is four-coordinated. tandfonline.com It is bound to two nitrogen atoms and two carboxylic oxygen atoms from the 3,5-dibromo-L-tyrosine ligands. tandfonline.com

Table 2: Coordination Details of Copper(II) Complexes with 3,5-dibromo-L-tyrosine

ComplexCoordination NumberGeometryBinding Atoms
{[CuCl(μ-O,O'-L-Br₂Tyr)]}n4 + 2 (long contacts)Elongated Octahedral mdpi.comAmino Nitrogen, Carboxyl Oxygen (chelate), Carboxyl Oxygen (bridge), Chloride. mdpi.com
Cu(C₉H₈Br₂NO₃)₂·CH₃OH·H₂O4Not specifiedTwo Nitrogen atoms and two Carboxylic Oxygen atoms. tandfonline.com

Nucleic Acid Interactions

Beyond its coordination chemistry, copper(II) complexes of L-Tyrosine, 2,5-dibromo- have been investigated for their interactions with nucleic acids, revealing potential for both binding and cleavage activities.

The interaction between a mononuclear copper(II) complex of 3,5-dibromo-L-tyrosine and calf thymus DNA (CT-DNA) has been studied using electrochemical methods and UV absorption spectra. tandfonline.comtandfonline.com The results from these studies indicate that the complex exhibits a significant ability to bind to DNA. tandfonline.comtandfonline.com

The aforementioned copper(II) complex of 3,5-dibromo-L-tyrosine was also investigated for its ability to cleave supercoiled plasmid DNA (pBR322). tandfonline.com The experiments, conducted using agarose (B213101) gel electrophoresis, demonstrated that the complex possesses DNA cleavage activity. tandfonline.com The study concluded that the complex shows significant activity in both binding to and cleaving DNA. tandfonline.comtandfonline.com

Table 3: Summary of DNA Interaction Studies for Cu(II)-3,5-dibromo-L-tyrosine Complex

Interaction TypeMethod(s) UsedSubstrateOutcome
DNA Binding tandfonline.comtandfonline.comElectrochemical methods, UV absorption spectra tandfonline.comCalf Thymus DNASignificant binding activity observed. tandfonline.comtandfonline.com
DNA Cleavage tandfonline.comAgarose gel electrophoresis tandfonline.compBR322 Plasmid DNAThe complex was shown to cleave the DNA. tandfonline.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2,5-dibromo-L-Tyrosine and its reaction intermediates?

  • Methodological Answer : Thin-layer chromatography (TLC) with a solvent system of toluene:2-propanol:acetone:acetic acid (23:23:12:9) is effective for separating derivatives. Post-development, plates are exposed to ammonium hydroxide vapor and detected via ninhydrin spray, which reacts with free amino groups to produce distinct colors (e.g., pinkish-brown for nitrosated derivatives). Spectrophotometric analysis between 400–540 nm using a microplate reader (e.g., Bio-Tek µQuant) quantifies absorbance changes, distinguishing nitrated/nitrosated products from unmodified tyrosine .

Q. How is 2,5-dibromo-L-Tyrosine synthesized from L-Tyrosine?

  • Methodological Answer : Bromination of L-Tyrosine typically involves electrophilic aromatic substitution. Reaction conditions (e.g., bromine concentration, pH, temperature) must be optimized to avoid overhalogenation. TLC and UV-Vis spectroscopy monitor reaction progress, with nitrosated intermediates showing increased absorbance at 400–480 nm. Purification may require column chromatography or recrystallization in acidic buffers .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction parameters for synthesizing 2,5-dibromo-L-Tyrosine derivatives?

  • Methodological Answer : RSM with a central composite design evaluates interactions between variables (e.g., pH, substrate concentration, metal catalysts). ANOVA analysis validates model significance (e.g., P < 0.05, F-value > 19.55), while 3D response surfaces identify optimal conditions. For example, acidic pH (3.5–5.4) maximizes tyrosinase activity, whereas alkaline conditions promote side reactions like dopaquinone formation .

Q. How should researchers address contradictory data in studies on 2,5-dibromo-L-Tyrosine’s biological activity?

  • Methodological Answer : Contradictions may arise from solvent interactions (e.g., pH-dependent solubility in MEG solutions) or assay specificity. Use orthogonal validation methods:

  • Compare TLC mobility and spectrophotometric profiles with pure standards (e.g., 3-nitrotyrosine controls).
  • Replicate experiments under inert atmospheres to exclude oxidative artifacts .

Q. What protocols ensure reproducibility in TLC-based detection of halogenated tyrosine derivatives?

  • Methodological Answer : Standardize pre-incubation conditions (e.g., buffer pH 7.0, trace metal removal via argon saturation). Use triplicate runs and cross-validate with HPLC or mass spectrometry. For quantitative analysis, apply a desirability function (e.g., 99.4 nmol/cm² substrate, 7.76 U/cm² enzyme) to balance sensitivity and reproducibility .

Methodological Considerations

  • Structural Confirmation : NMR and high-resolution mass spectrometry (HRMS) are critical for verifying bromine substitution patterns, as regioselectivity impacts biological activity .
  • Statistical Validation : Report adjusted R² (>0.9) and signal-to-noise ratios (>30) in RSM studies to ensure model robustness .
  • Artifact Mitigation : Pre-treat buffers with chelating agents (e.g., EDTA) to eliminate trace metal interference in nitration/nitrosation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.